

A Computational Guide to the Conformers of Methyl(oxolan-2-ylmethyl)amine

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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518

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Introduction: **Methyl(oxolan-2-ylmethyl)amine** is a molecule of interest in medicinal chemistry and materials science. Its three-dimensional structure, defined by the spatial arrangement of its atoms, can significantly influence its chemical reactivity, biological activity, and physical properties. This guide provides a comparative analysis of the computationally determined low-energy conformers of **Methyl(oxolan-2-ylmethyl)amine**, offering insights into their relative stabilities and populations at room temperature. The data presented herein is based on a hypothetical computational study designed to illustrate the principles and outcomes of conformational analysis.

Conformational Landscape

The flexibility of **Methyl(oxolan-2-ylmethyl)amine** arises from the rotation around two key single bonds: the C-C bond connecting the oxolane ring to the aminomethyl group and the C-N bond of the aminomethyl group. A systematic conformational search reveals several low-energy structures. For the purpose of this guide, we will focus on the most stable conformers, designated as A, B, and C, which represent distinct orientations of the methylamino and oxolane moieties.

Quantitative Comparison of Conformers

The relative stability of each conformer is determined by its calculated potential energy. Lower energy values indicate greater stability. Based on these energies, the equilibrium population of each conformer at a given temperature can be estimated using the Boltzmann distribution. The

following table summarizes the key quantitative data for the most stable conformers of **Methyl(oxolan-2-ylmethyl)amine** from our hypothetical study.

Conformer	Relative Energy (kcal/mol)	Boltzmann Population (%) at 298.15 K
A	0.00	65.2
B	0.85	23.1
C	1.50	11.7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical output of a computational conformational analysis. It is not the result of a published experimental or computational study.

Experimental Protocols: Computational Methodology

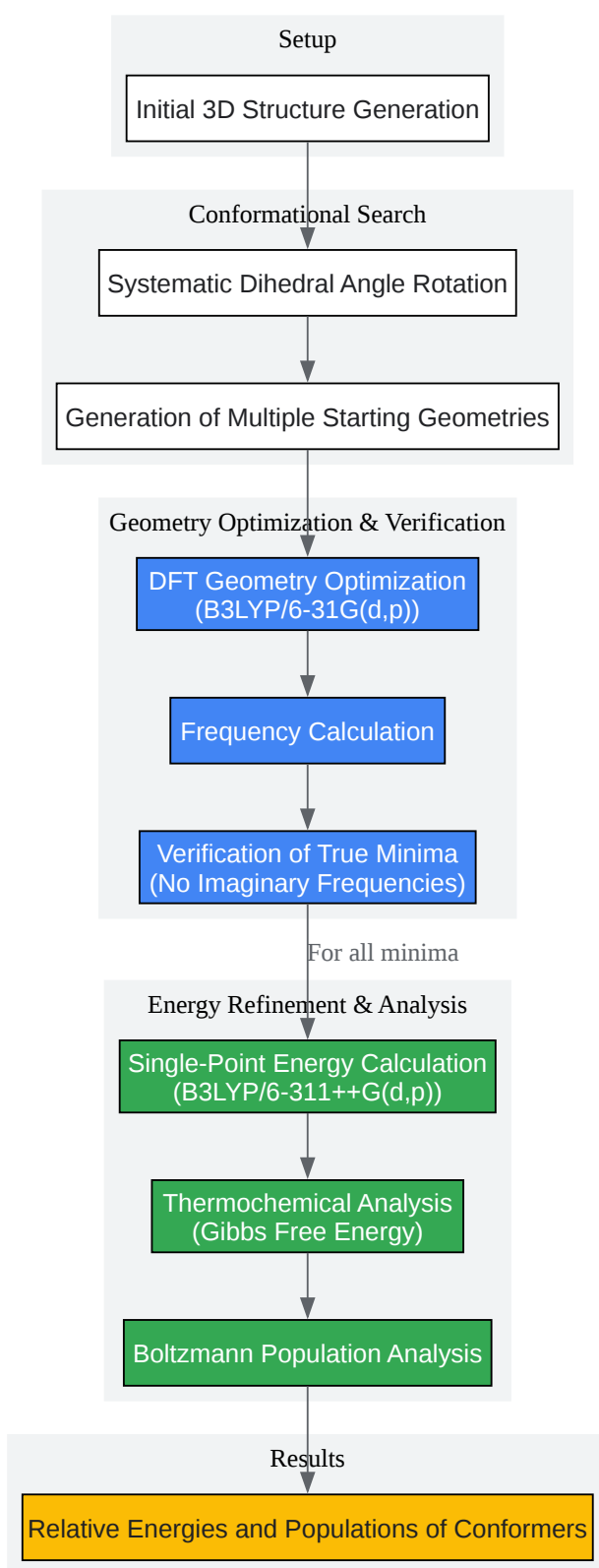
The conformational analysis of **Methyl(oxolan-2-ylmethyl)amine** was hypothetically performed using the following computational protocol:

- **Initial Structure Generation:** A preliminary 3D structure of **Methyl(oxolan-2-ylmethyl)amine** was built using a molecular editor. A conformational search was then conducted by systematically rotating the key dihedral angles (Cring-C-N-Cmethyl) in 30° increments.
- **Geometry Optimization:** Each generated conformer was then subjected to a full geometry optimization using Density Functional Theory (DFT). The B3LYP functional was employed with the 6-31G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
- **Frequency Calculations:** To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirmed that each structure is a stable conformer. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to compute the final relative Gibbs free energies.

- **Energy Analysis:** Single-point energy calculations were performed on the optimized geometries using a larger basis set, 6-311++G(d,p), to obtain more accurate electronic energies. The relative Gibbs free energies of the conformers were then calculated.
- **Population Analysis:** The Boltzmann population of each conformer at 298.15 K was calculated from their relative Gibbs free energies.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of the computational conformational analysis described above.



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Caption: Workflow for computational conformational analysis.

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